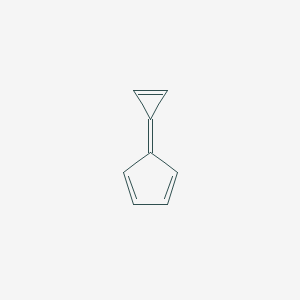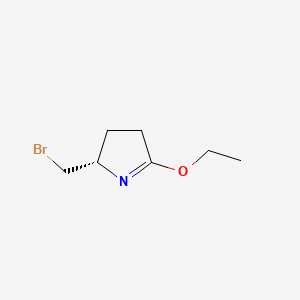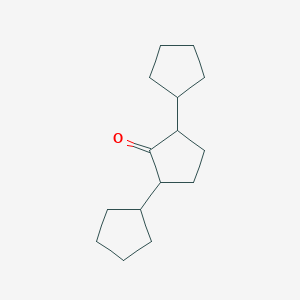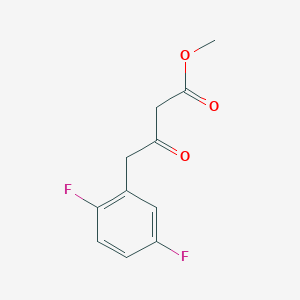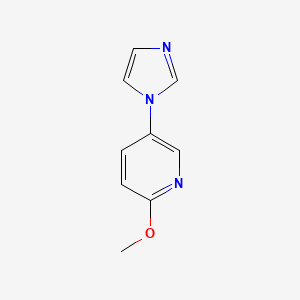
5-Imidazol-1-yl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imidazol-1-yl-2-methoxypyridine is a heterocyclic aromatic organic compound that contains an imidazole ring fused to a pyridine ring, with a methoxy group attached to the second position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-methoxypyridine with imidazole derivatives under acidic or basic conditions.
Multicomponent Reactions: These reactions often involve the use of amines, aldehydes, and ketones to form the imidazole ring.
Oxidative Coupling: This method involves the coupling of pyridine derivatives with imidazole derivatives in the presence of an oxidizing agent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkyl halides, and strong bases.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Imidazol-1-yl-2-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. It is also being investigated for its role in enzyme inhibition.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Imidazol-1-yl-2-methoxypyridine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the methoxy group can influence the compound's solubility and reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological and chemical properties.
2-Methoxyimidazole: Another compound with a methoxy group attached to an imidazole ring.
Pyridine derivatives: Various pyridine derivatives with different substituents.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methoxypyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-8(6-11-9)12-5-4-10-7-12/h2-7H,1H3 |
InChI Key |
XVKDOSFMRFFMNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


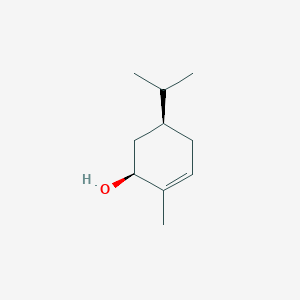

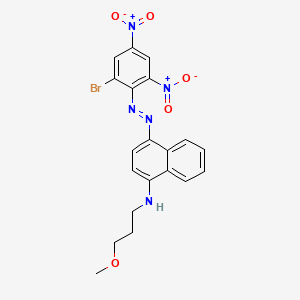
![(2E)-2-[(2Z)-2-hydroxyimino-3-oxoinden-1-ylidene]acetonitrile](/img/structure/B15349888.png)

![[(3R,3aR,6aR)-2-methyl-3-propyl-4,5,6,6a-tetrahydro-3H-cyclopenta[d][1,2]oxazol-3a-yl]methanol](/img/structure/B15349899.png)
![[3-(Aminomethyl)cyclohexyl]methylcarbamic acid](/img/structure/B15349906.png)

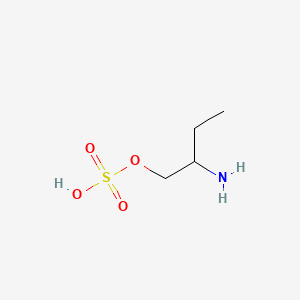
![1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine](/img/structure/B15349917.png)
